![molecular formula C17H15F3N2OS B1223378 3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide](/img/structure/B1223378.png)
3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide
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Overview
Description
3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide is a member of thioureas.
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
The study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the target compound, highlights their crystal structure and intermolecular interactions using Hirshfeld surfaces computational method. These compounds exhibit significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus, showcasing their potential in biomedical applications (Karanth et al., 2019).
Molecular Aggregation and Hydrogen Bonding
Research on closely related N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, which crystallized as ethanol monosolvates, reveals how hydrogen bonds form centrosymmetric four-molecule aggregates. This study contributes to understanding the molecular aggregation behavior in related chemical structures (Chinthal et al., 2020).
Green Chemistry Synthesis
A green chemistry approach was utilized to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with environmental sustainability principles and yields nearly quantitative results, demonstrating an eco-friendly pathway for synthesizing similar compounds (Horishny & Matiychuk, 2020).
Polymer Science Applications
In the field of polymer science, aromatic diamines substituted with trifluoromethyl groups were synthesized and used to prepare polyimides showcasing good solubility in organic solvents and high thermal stability. This research illustrates the utility of such compounds in developing advanced materials with desirable physical properties (Liu et al., 2002).
properties
Product Name |
3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide |
---|---|
Molecular Formula |
C17H15F3N2OS |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H15F3N2OS/c1-10-7-8-12(9-11(10)2)15(23)22-16(24)21-14-6-4-3-5-13(14)17(18,19)20/h3-9H,1-2H3,(H2,21,22,23,24) |
InChI Key |
SEZGQWZDAFYNQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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